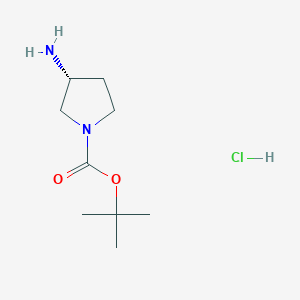

4-Acetylisoindolin-1-one

Overview

Description

4-Acetylisoindolin-1-one is a chemical compound used in research and development . It is available for purchase from various scientific suppliers .

Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, which includes 4-Acetylisoindolin-1-one, has been achieved through ultrasonic-assisted synthesis . This method involves the use of 3-alkylidenephtalides under ultrasonic irradiation . The synthesis is characterized by high efficiency, good group tolerance, and high yields . It can also be performed on a multigram scale and extended to access other motifs of isoindolin-1-ones in a one-pot fashion .Scientific Research Applications

Synthesis of Isoindolin-1-one Derivatives

4-Acetylisoindolin-1-one is used in the synthesis of isoindolin-1-one derivatives via multicomponent reactions . This process provides access to complex and potentially biologically active scaffolds .

2. Discovery of Pharmacologically Active Molecular Probes The use of 4-Acetylisoindolin-1-one in multicomponent reactions represents a powerful and efficient route for the discovery of pharmacologically active molecular probes .

Drug Discovery

The one-pot Ugi reaction, whereby a carboxylic acid, a primary amine, an aldehyde, and an isocyanide are combined to afford N-substituted acyl aminoamides, can provide scaffolds that are useful intermediates in drug discovery .

Synthesis of Pyrazino Benzimidazole Derivatives

The use of formyl acids as starting materials for the reaction with isocyanides and primary amines in a three-component Ugi reaction can provide pyrazino benzimidazole derivatives .

Synthesis of N-Isoindoline-1,3-diones Heterocycles

4-Acetylisoindolin-1-one is used in the synthesis of N-isoindoline-1,3-dione heterocycles . These aromatic compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .

Development of Therapeutic Agents

Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .

Synthesis of 3-Hydroxyisoindolin-1-ones

4-Acetylisoindolin-1-one is used in the synthesis of 3-hydroxyisoindolin-1-ones . These compounds are synthesized through selective addition of organometallic reagents .

Development of Sustainable Synthetic Approaches

The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

Future Directions

Future research could focus on the development of more efficient and sustainable synthesis methods for isoindolin-1-one derivatives . Additionally, more detailed studies on the physical and chemical properties, mechanism of action, and potential applications of 4-Acetylisoindolin-1-one could be beneficial .

Mechanism of Action

Target of Action

The primary target of 4-Acetylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

4-Acetylisoindolin-1-one interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle and potentially leading to cell death .

Pharmacokinetics

The pharmacokinetics of 4-Acetylisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies suggest that 4-Acetylisoindolin-1-one exhibits good bioavailability and stability . .

Result of Action

The inhibition of CDK7 by 4-Acetylisoindolin-1-one disrupts the cell cycle, which can lead to cell death . This makes 4-Acetylisoindolin-1-one a potential candidate for anti-cancer action, particularly against cancers where CDK7 plays a crucial role .

properties

IUPAC Name |

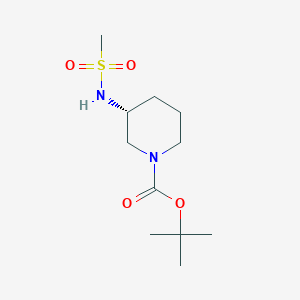

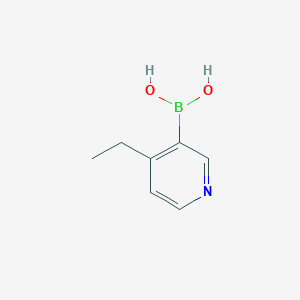

4-acetyl-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJGIFKZMOGGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1CNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743954 | |

| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetylisoindolin-1-one | |

CAS RN |

1021874-48-5 | |

| Record name | 4-Acetyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)

![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)